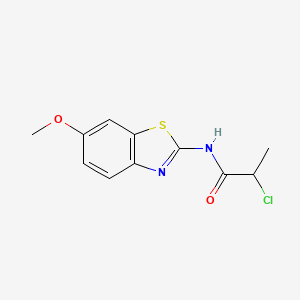

2-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzothiazole derivatives are an important class of compounds due to their diverse biological activities and applications in pharmaceutical chemistry. The compound "2-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide" belongs to this class and is of interest for its potential chemical and pharmacological properties.

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves condensation reactions, cyclization, and substitutions. For example, a study on the synthesis of dipeptidyl peptidase IV inhibitors identified derivatives incorporating the 6-substituted benzothiazole group showing potent activity, indicating a method that could potentially be applied or adapted for synthesizing the compound of interest (Nitta et al., 2008).

Scientific Research Applications

Antimicrobial and Cytotoxic Activities

2-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide derivatives have been explored for their antimicrobial and cytotoxic activities. A study by Dawbaa et al. (2021) synthesized a range of these derivatives and tested them for antibacterial and anticandidal effects, as well as cytotoxicity against various human and mouse cell lines (Dawbaa et al., 2021).

Antinociceptive Activity

Research on the antinociceptive properties of benzothiazol-2-yl)propanamide derivatives, which are closely related to 2-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide, has been conducted. Önkol et al. (2004) synthesized such derivatives and evaluated their effectiveness in various pain tests, comparing them to standard drugs like aspirin (Önkol et al., 2004).

Anticancer Activity

The potential anticancer activity of benzothiazole derivatives has been a subject of interest. Havrylyuk et al. (2010) screened several novel 4-thiazolidinones with a benzothiazole moiety for their antitumor properties, revealing significant activity against various cancer cell lines (Havrylyuk et al., 2010).

Luminescent Properties

Benzothiazole derivatives, including those similar to 2-Chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide, have been studied for their luminescent properties. Lu et al. (2017) investigated the emission properties of several benzothiazole derivatives, revealing their potential in white light emission applications (Lu et al., 2017).

Corrosion Inhibition

The use of benzothiazole derivatives in corrosion inhibition has been researched. Hu et al. (2016) synthesized two such derivatives and tested their efficacy in protecting steel against corrosion in acidic environments (Hu et al., 2016).

Mechanism of Action

Target of Action

Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity . Therefore, it’s plausible that this compound may target enzymes or proteins essential for the survival of Mycobacterium tuberculosis.

Mode of Action

Benzothiazole derivatives have been shown to inhibit the growth ofM. tuberculosis . The compound likely interacts with its target(s) in a way that disrupts essential biochemical processes, leading to the death of the bacteria.

Biochemical Pathways

Given the anti-tubercular activity of benzothiazole derivatives, it’s likely that the compound interferes with pathways crucial for the survival and replication ofM. tuberculosis .

Result of Action

Based on the known anti-tubercular activity of benzothiazole derivatives, it can be inferred that the compound likely leads to the death ofM. tuberculosis cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s stability and activity .

properties

IUPAC Name |

2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2S/c1-6(12)10(15)14-11-13-8-4-3-7(16-2)5-9(8)17-11/h3-6H,1-2H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYPSOVKZBBFHTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)OC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxyacetamide](/img/structure/B2482582.png)

![3-[(4-chlorophenyl)methyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2482585.png)

![3,6-Bis[(2,4-dichlorophenoxy)methyl]-1,4-dihydro-1,2,4,5-tetrazine](/img/structure/B2482595.png)

![N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)but-2-ynamide](/img/structure/B2482598.png)

![N-[(3-chlorophenyl)methyl]-4-[2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]butanamide](/img/structure/B2482599.png)